6-Hydroxyflavone-beta-D-glucoside

Inflammation Extracellular Matrix Transcriptional Regulation

Researchers studying chronic inflammatory diseases or tissue remodeling often face confounding antioxidant effects when using 6-hydroxyflavone aglycone in MMP-9 pathway assays. 6-Hydroxyflavone-beta-D-glucoside eliminates this confound through selective, dual-level MMP-9 inhibition at both transcriptional and translational stages, enabling clean dissection of MMP-9-dependent signaling. Key procurement considerations: • Validated MMP-9 inhibitor: suppresses both mRNA transcription and protein translation; ideal for SAR studies comparing glycosylated vs. aglycone bioavailability. • Enhanced aqueous solubility vs. aglycone broadens compatibility with cell-based and enzymatic assays. • Serves as a critical reference standard for PaGT2 glucosyltransferase activity assays and biocatalyst development. • Supplied with full analytical documentation; standard research quantities from 50 mg to 250 mg available for immediate dispatch.

Molecular Formula C21H20O8
Molecular Weight 400.38
CAS No. 128401-92-3
Cat. No. B600479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyflavone-beta-D-glucoside
CAS128401-92-3
Molecular FormulaC21H20O8
Molecular Weight400.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 6-Hydroxyflavone-beta-D-glucoside


6-Hydroxyflavone-beta-D-glucoside (CAS 128401-92-3, molecular formula C21H20O8, MW 400.38 g/mol) is a flavonoid O-glycoside comprising a 6-hydroxyflavone aglycone backbone linked to a beta-D-glucose moiety at the 6-O position . As a naturally occurring phytochemical, it serves as a lead compound in pharmacological research, primarily due to its capacity to inhibit matrix metalloproteinase-9 (MMP-9) at both transcriptional and translational levels . This glycosylated derivative exhibits enhanced aqueous solubility relative to its aglycone, 6-hydroxyflavone, thereby expanding its applicability in in vitro assays and cellular studies .

6-Hydroxyflavone-beta-D-glucoside vs. Substitutes


The presence and precise stereochemistry of the beta-D-glucoside moiety at the 6-O position confers distinct physicochemical and biochemical properties that cannot be replicated by the aglycone, 6-hydroxyflavone, or by isomeric glucosides such as the 7-O-glucoside. Glucosylation at this specific position significantly enhances aqueous solubility and modulates interactions with biological targets, including transcription factors and metabolic enzymes . Furthermore, enzymatic studies demonstrate that 6-hydroxyflavone is a preferred substrate for specific glucosyltransferases (e.g., PaGT2) compared to 5- or 7-hydroxyflavone, underscoring a unique recognition motif that may influence its bioavailability and target engagement [1]. Substitution with other 6-hydroxyflavonoids or unglycosylated flavones will lead to divergent biological outcomes, as evidenced by the following quantitative comparisons.

6-Hydroxyflavone-beta-D-glucoside Evidence Comparison


MMP-9 Inhibition Selectivity

6-Hydroxyflavone-beta-D-glucoside demonstrates a dual mechanism of MMP-9 inhibition, affecting both transcription and translation. While 6-hydroxyflavone aglycone exhibits general antioxidant and anti-inflammatory properties, the glucoside conjugate specifically targets MMP-9 expression pathways, a distinction critical for studies focused on tissue remodeling and inflammatory diseases . Quantitative PCR analysis confirms this compound inhibits MMP-9 transcription, an effect not robustly observed with the non-glycosylated parent molecule under comparable conditions .

Inflammation Extracellular Matrix Transcriptional Regulation

PaGT2 Glucosyltransferase Selectivity

In comparative enzymatic assays using purified glucosyltransferases from Phytolacca americana, 6-hydroxyflavone was exclusively glucosylated by the PaGT2 enzyme, whereas 7-hydroxyflavone was not [1]. For PaGT3, 6-hydroxyflavone served as a better glucose-acceptor molecule compared to 7-hydroxyflavone [1]. This differential substrate specificity highlights the unique recognition of the 6-hydroxyflavone scaffold by specific enzymes, which directly impacts the feasibility and efficiency of biocatalytic synthesis of the 6-O-beta-D-glucoside.

Glycoscience Enzymology Biotransformation

CYP2C9 Metabolic Interaction

The aglycone, 6-hydroxyflavone, is a known noncompetitive inhibitor of cytochrome P450 2C9 [1]. Glycosylation at the 6-O position is predicted to significantly alter this interaction due to steric hindrance and increased hydrophilicity, reducing CYP2C9 binding affinity. While direct comparative inhibition data for the glucoside are not available in the current literature, computational ADME predictions for 6-hydroxyflavone indicate high CYP1A2 inhibition probability (98.22%) and high Caco-2 permeability (1.277 cm/s) [2]. The glucoside conjugate is expected to exhibit distinct metabolic stability and drug-interaction profiles compared to its aglycone.

Drug Metabolism ADME Flavonoid-Drug Interactions

Antiproliferative Activity in MDA-MB-231 Cells

In a comparative study of flavone derivatives, 6-hydroxyflavone exhibited an IC50 of 3.4 µM against the MDA-MB-231 breast cancer cell line, significantly outperforming a series of oxime ether derivatives (IC50 values ranging from 28.7 to 49.5 µM) [1]. This establishes the 6-hydroxyflavone core as a privileged scaffold for antiproliferative activity. While the glucoside derivative may have altered potency due to its physicochemical properties, this data underscores the critical importance of the 6-hydroxy substitution pattern for achieving maximal cytotoxicity in this model.

Cancer Research Cytotoxicity Flavonoid SAR

6-Hydroxyflavone-beta-D-glucoside Research Applications


MMP-9-Mediated ECM Remodeling in Inflammation

Researchers studying chronic inflammatory diseases (e.g., arthritis, atherosclerosis) or tissue remodeling should prioritize this glucoside for its demonstrated dual transcriptional and translational inhibition of MMP-9, a property not shared by 6-hydroxyflavone aglycone. Use this compound to dissect MMP-9-dependent signaling pathways without the confounding antioxidant effects of the parent molecule [1].

Biocatalytic Glucosylation Studies

For enzymatic synthesis or purification of PaGT2 and PaGT3 glucosyltransferases, 6-hydroxyflavone-beta-D-glucoside serves as a critical reference standard. Its formation is uniquely catalyzed by PaGT2, providing a selective marker for enzyme activity and enabling the development of novel glycosylation biocatalysts [1].

6-Hydroxyflavonoid SAR in Cancer

Given the exceptional antiproliferative potency of the 6-hydroxyflavone core (IC50 3.4 µM in MDA-MB-231 cells), 6-hydroxyflavone-beta-D-glucoside is an essential comparator compound in SAR studies exploring how glycosylation modulates bioavailability, cellular uptake, and cytotoxicity relative to the aglycone [1].

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